
(1-Ethylsulfonylazetidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylsulfonylazetidin-3-yl)methanamine is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This compound is characterized by the presence of an azetidine ring substituted with an ethylsulfonyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfonylazetidin-3-yl)methanamine involves several steps. One common method includes the reaction of azetidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylsulfonylazetidin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the methanamine group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
(1-Ethylsulfonylazetidin-3-yl)methanamine is utilized in several scientific research fields:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Ethylsulfonylazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1-Methanesulfonylazetidin-3-yl)methanamine: Similar structure but with a methanesulfonyl group instead of an ethylsulfonyl group.
(1-Butylsulfonylazetidin-3-yl)methanamine: Contains a butylsulfonyl group, leading to different chemical and physical properties.
Uniqueness
(1-Ethylsulfonylazetidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(1-ethylsulfonylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-4-6(3-7)5-8/h6H,2-5,7H2,1H3 |
InChI Key |
SKQIBJXOEPFHER-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



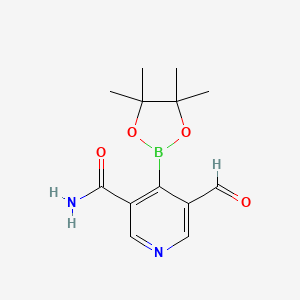

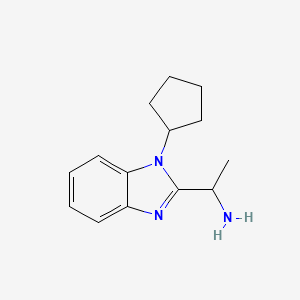
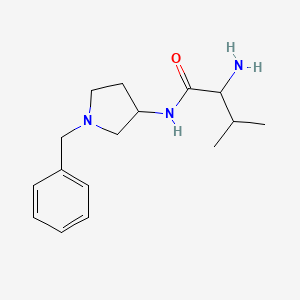
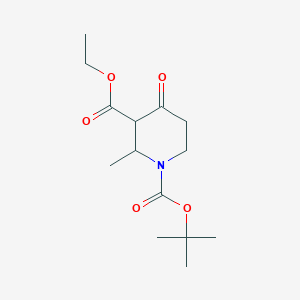

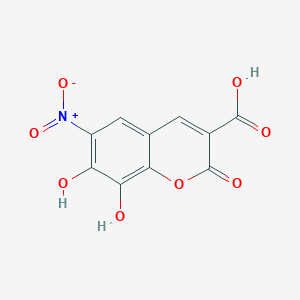

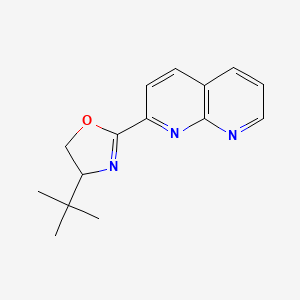
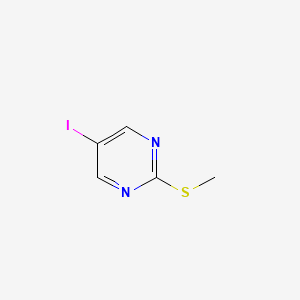

![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)

